

Cross-reactivity and selectivity profile of RIPK1-IN-7

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A Comprehensive Comparison Guide to the Cross-reactivity and Selectivity of RIPK1-IN-7

For researchers and drug development professionals navigating the landscape of RIPK1 inhibitors, understanding the selectivity and cross-reactivity profile of these molecules is paramount. This guide provides an objective comparison of **RIPK1-IN-7** with other notable RIPK1 inhibitors, supported by experimental data.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and certain cancers, making it an attractive therapeutic target.[2] [3] The development of small molecule inhibitors targeting the kinase function of RIPK1 has led to several promising candidates. This guide focuses on the selectivity profile of **RIPK1-IN-7** in comparison to other widely used or clinically advanced RIPK1 inhibitors.

Comparative Selectivity Profiles of RIPK1 Inhibitors

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the available quantitative data on the potency and selectivity of **RIPK1-IN-7** and its alternatives.



Inhibitor	Target	IC50 / Kd (nM)	Off-Target Profile
RIPK1-IN-7	RIPK1	IC50: 11, Kd: 4	Flt4 (IC50: 20), TrkA (IC50: 26), TrkB (IC50: 8), TrkC (IC50: 7), Axl (IC50: 35), HRI (IC50: 26), Mer (IC50: 29), MAP4K5 (IC50: 27)[4]
Nec-1s	RIPK1	IC50: 210	Highly selective; >1000-fold more selective for RIPK1 than for any of the other 485 human kinases tested.[4][5] Does not inhibit IDO. [6]
GSK2982772	RIPK1	IC50: 16 (human)	Highly selective; >1000-fold selectivity against a panel of over 339 kinases.[7] [8][9]
DNL747 (SAR443060)	RIPK1	-	A selective, orally bioavailable, and CNS-penetrant small molecule inhibitor of RIPK1.[10][11] Development was discontinued due to off-target, molecule-specific toxicity in preclinical studies.[12]

Experimental Methodologies



The determination of inhibitor selectivity is performed using a variety of robust experimental assays. Below are the detailed protocols for key experiments cited in the evaluation of RIPK1 inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Principle: The kinase reaction is performed in the presence of a substrate and ATP. The
amount of ADP generated is directly proportional to the kinase activity. The ADP is then
converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin
reaction that produces light.

· Protocol:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.
- Kinase Reaction: In a multi-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate), and the test inhibitor at various concentrations.
- Initiation: Start the reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- ADP Detection: Add ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin for the light-producing reaction.
- Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration, and therefore, the kinase activity.



 Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[13][14]

KINOMEscan® Competition Binding Assay

This is a high-throughput affinity-based assay that measures the binding of an inhibitor to a large panel of kinases.

- Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
 kinase that remains bound to the solid support is quantified using qPCR of the DNA tag.
- Protocol:
 - Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
 - Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a multi-well plate.
 - Competition: The test compound competes with the immobilized ligand for binding to the kinase.
 - Washing: The solid support is washed to remove any unbound kinase.
 - Elution: The bound kinase is eluted from the solid support.
 - Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
 - Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This can be used to determine the dissociation constant (Kd).[15][16][17]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that measures the engagement of a drug with its target protein in a cellular environment.



 Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization is measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

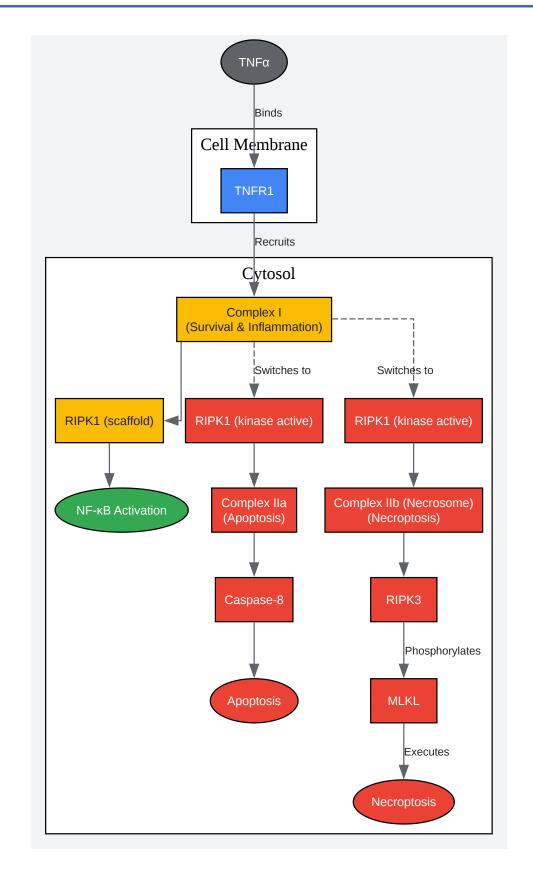
Protocol:

- Cell Treatment: Treat cells with the test compound or a vehicle control.
- Heating: Heat the treated cells or cell lysates across a range of temperatures.
- Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble protein against the temperature to generate a
 melting curve. A shift in the melting curve to a higher temperature in the presence of the
 compound indicates target engagement.[18][19][20]

Visualizing Key Concepts

To further aid in the understanding of RIPK1's role and the methods used to assess its inhibitors, the following diagrams are provided.

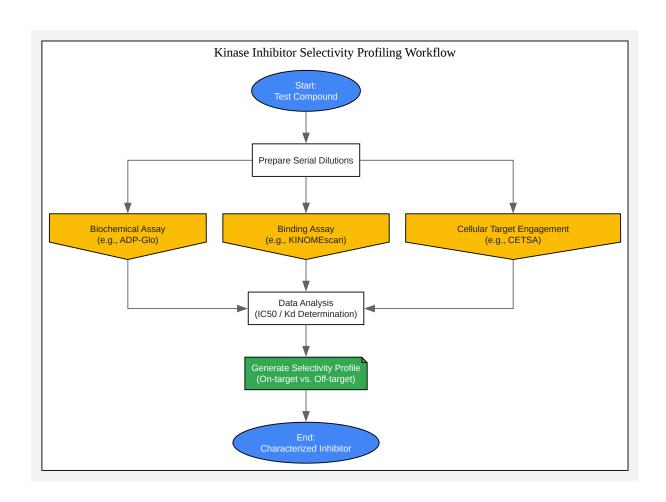




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Caption: RIPK1 Signaling Pathway Overview.





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Caption: Experimental Workflow for Inhibitor Selectivity.

Conclusion

The selection of a RIPK1 inhibitor for research or therapeutic development requires careful consideration of its on-target potency and off-target activity. **RIPK1-IN-7** is a potent inhibitor of RIPK1 but also demonstrates activity against several other kinases at nanomolar



concentrations. In contrast, inhibitors like Nec-1s and GSK2982772 have been reported to have very high selectivity for RIPK1 across large kinase panels. While DNL747 also showed promise as a selective inhibitor, its development was halted due to compound-specific toxicities. This guide provides a framework for comparing these inhibitors and highlights the importance of comprehensive selectivity profiling in the drug discovery process. Researchers should consult the primary literature for the most detailed information when selecting an inhibitor for their specific application.

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